

In-Depth Technical Guide to Randaiol: Physicochemical Properties and Characterization

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Compound of Interest

Compound Name: *Randaiol*

Cat. No.: *B041719*

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Abstract

Randaiol is a naturally occurring biphenyl neolignan first identified in the heartwood of Taiwan sassafras and subsequently found in the bark of *Magnolia hypoleuca*. As a member of a class of compounds known for a variety of biological activities, including anti-inflammatory and anti-tumor effects, **Randaiol** presents a subject of interest for further investigation in drug discovery and development.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Randaiol**, including its molecular structure, spectral data, and solubility. Due to the limited publicly available research on this specific compound, this guide focuses on the foundational characterization data, primarily derived from its initial isolation and structure elucidation.

Chemical and Physical Properties

Randaiol is described as an oil at room temperature. Its chemical formula is $C_{15}H_{14}O_3$, with a corresponding molecular weight of 242.27 g/mol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Randaiol**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ O ₃	
Molecular Weight	242.27 g/mol	
Physical State	Oil	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Calculated AlogP	3.20	-
Calculated Polar Surface Area	60.69 Å ²	-
Calculated Hydrogen Bond Acceptors	3	-
Calculated Hydrogen Bond Donors	3	-
Calculated Rotatable Bonds	3	-

Note: Calculated properties are derived from computational models and may differ from experimental values.

Spectroscopic Data

The structure of **Randaïol** was elucidated based on spectroscopic evidence. While the complete raw spectral data is not widely available, the key spectroscopic techniques used for its characterization are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For **Randaïol**, both ¹H and ¹³C NMR would have been instrumental in identifying the biphenyl core, the allyl group, and the hydroxyl and methoxy substituents, as well as their relative positions on the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Randaïol** would be expected to show characteristic absorption bands for hydroxyl (O-H) groups, aromatic (C=C) bonds, and ether (C-O) linkages.

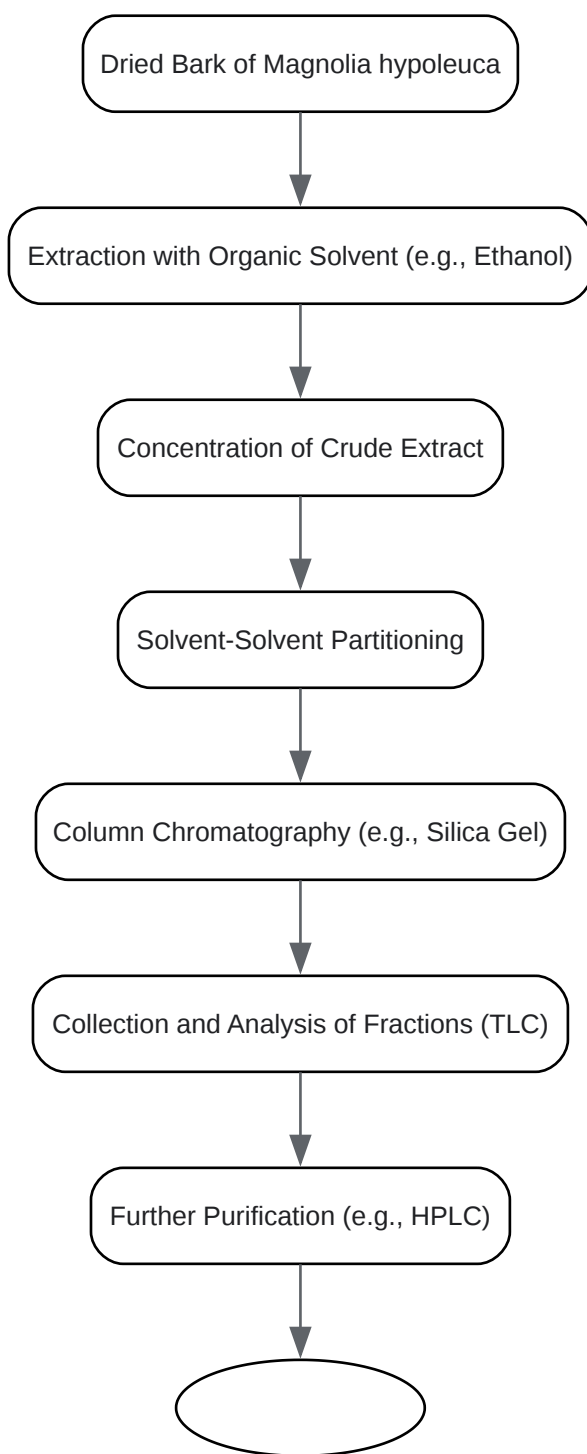
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula of **Randaïol** ($C_{15}H_{14}O_3$) by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer further structural information, such as the loss of methyl or allyl groups.

Experimental Protocols

Isolation and Purification of Randaïol from *Magnolia hypoleuca*

A general workflow for the isolation and purification of neolignans from *Magnolia* species is outlined below. The specific details for **Randaïol** would be found in the primary literature.



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Caption: General workflow for the isolation of **Randaïol**.

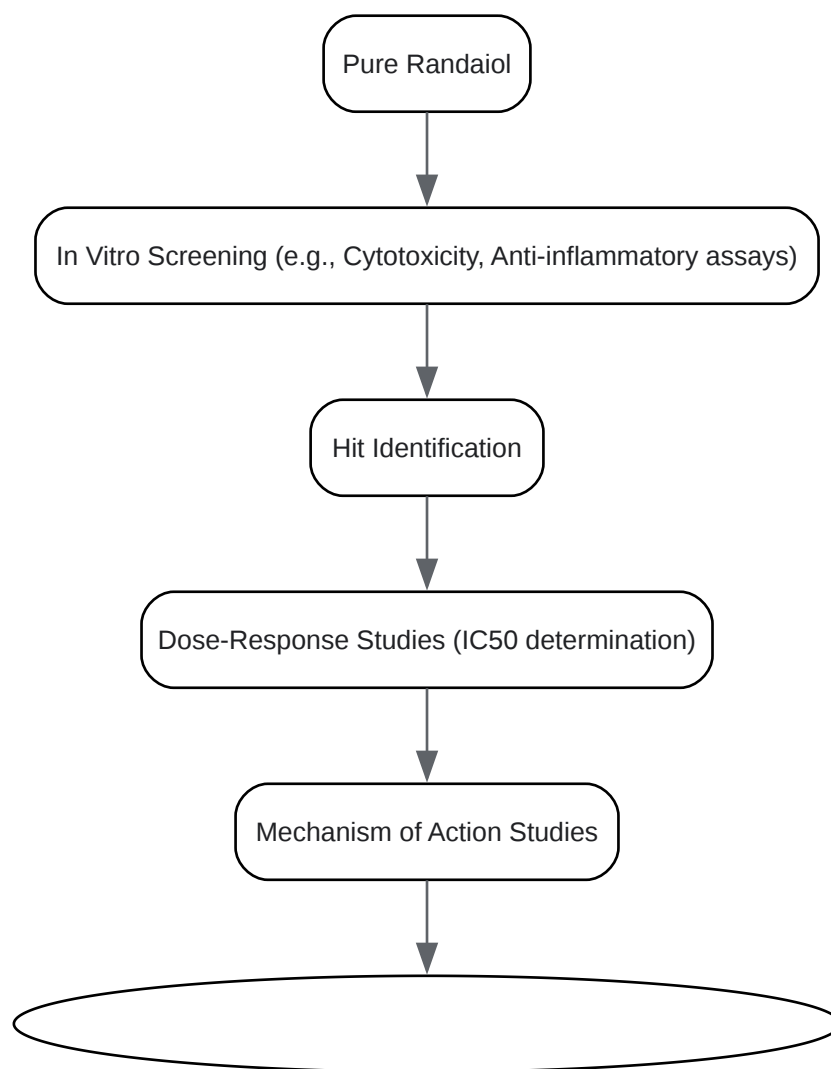
The process typically involves:

- **Extraction:** The dried and powdered bark of *Magnolia hypoleuca* is extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, water) to separate compounds based on their polarity.
- **Chromatography:** The fraction containing the biphenyl neolignans is further purified using column chromatography, typically on silica gel.
- **Fine Purification:** Final purification to obtain pure **Randaïol** is often achieved using high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of **Randaïol** in the public domain. However, related biphenyl neolignans isolated from *Magnolia* species have demonstrated a range of pharmacological effects, including anti-inflammatory and anti-tumor activities.^{[1][2]} This suggests that **Randaïol** may possess similar properties and warrants further investigation.

A logical workflow for investigating the biological activity of **Randaïol** is presented below.



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Caption: Proposed workflow for biological activity screening.

Conclusion

Randaiol is a biphenyl neolignan with a well-defined chemical structure. While its physical and chemical properties are partially characterized, there is a significant gap in the understanding of its biological activities and mechanisms of action. This technical guide consolidates the currently available information and provides a framework for future research. The structural similarity of **Randaiol** to other bioactive neolignans from *Magnolia* suggests that it is a promising candidate for further pharmacological evaluation. Future studies should focus on its synthesis, detailed biological screening, and elucidation of its potential signaling pathway interactions to unlock its therapeutic potential.

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